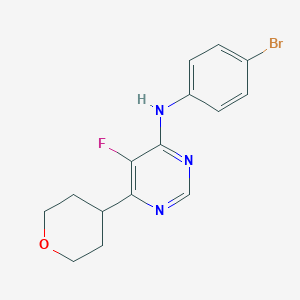![molecular formula C11H12ClF2N3O B15115756 3-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol;hydrochloride](/img/structure/B15115756.png)
3-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a difluoromethyl group attached to a pyrazole ring, which is further connected to a phenol group via an aminomethyl linkage. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyrazole ring through a cyclization reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The difluoromethyl group is introduced via difluoromethylation reactions, which can be achieved using reagents like difluoromethyl iodide or difluoromethyl sulfone .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions, and employing continuous flow chemistry techniques to enhance yield and purity. The final product is often purified using crystallization or chromatography methods.
Análisis De Reacciones Químicas
Types of Reactions
3-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group yields quinones, while nucleophilic substitution can introduce various functional groups at the difluoromethyl position.
Aplicaciones Científicas De Investigación
3-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for receptor studies.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol involves its interaction with specific molecular targets. For instance, in antifungal applications, it may inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain . This inhibition disrupts the energy production in fungal cells, leading to their death.
Comparación Con Compuestos Similares
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: Known for their antifungal activity.
1-(Difluoromethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine hydrochloride: Shares a similar pyrazole core structure.
Uniqueness
3-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol stands out due to its unique combination of a difluoromethyl group and a phenol moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H12ClF2N3O |
|---|---|
Peso molecular |
275.68 g/mol |
Nombre IUPAC |
3-[[[1-(difluoromethyl)pyrazol-3-yl]amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C11H11F2N3O.ClH/c12-11(13)16-5-4-10(15-16)14-7-8-2-1-3-9(17)6-8;/h1-6,11,17H,7H2,(H,14,15);1H |
Clave InChI |
DDGZDOHSYWYUIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)CNC2=NN(C=C2)C(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine-4-carbonitrile](/img/structure/B15115677.png)
![2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B15115690.png)

![3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B15115701.png)

![1-(difluoromethyl)-N-[(3-fluorophenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B15115712.png)
![6,7-Dimethoxy-2-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15115720.png)
![5-Bromo-3-fluoro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine](/img/structure/B15115725.png)
![1-(2-Fluorophenyl)-4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B15115736.png)
![N,4-dimethyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B15115749.png)
![4-(3a-{[(4-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-5-fluoropyrimidine](/img/structure/B15115763.png)
![4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-imidazole](/img/structure/B15115770.png)
![6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15115777.png)
![N-(2-chlorophenyl)-5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B15115780.png)
